molecular formula C₆H₈O₅ B1141308 rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid CAS No. 149884-11-7

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

Cat. No.: B1141308
CAS No.: 149884-11-7
M. Wt: 160.12
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is a chiral oxirane derivative of significant interest in advanced synthetic organic chemistry. This compound features a strained three-membered epoxide ring and multiple functional groups, making it a valuable building block for the synthesis of complex molecules and for stereochemical studies . The "(2R,3S)" relative configuration and the presence of both carboxylic acid and ethyl ester groups on the oxirane ring define its unique reactivity and physical properties . The development of such epoxide-containing compounds is rooted in the pioneering Prilezhaev reaction , which established the fundamental method for creating oxiranes from alkenes using peroxycarboxylic acids . Furthermore, the compound's defined stereochemistry connects it to the legacy of modern asymmetric synthesis, including the seminal work on the Sharpless epoxidation , which earned the Nobel Prize in Chemistry in 2001 . The high ring strain of the oxirane moiety renders it highly reactive toward nucleophiles, enabling regioselective and stereospecific ring-opening reactions that are crucial for constructing chiral intermediates with precise three-dimensional architecture . In practical research applications, this compound serves as a key precursor for investigating intramolecular cyclization reactions and the synthesis of chiral γ-lactones . Its molecular formula is C 6 H 8 O 5 and it has a molecular weight of 160.12 g/mol . The CAS Registry Number for this compound is 149884-11-7 . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2S,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZDXCRDIBPCO-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

Epoxidation proceeds via a concerted mechanism in which the peracid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) delivers an oxygen atom to the alkene moiety of the dihydroxy precursor. The syn addition of oxygen ensures retention of the relative (2R,3S) configuration in the product. The esterification of one carboxylic acid group prior to epoxidation is critical to prevent side reactions, such as intermolecular esterification or polymerization.

Table 1: Standard Epoxidation Conditions Using m-CPBA

ParameterSpecification
Precursor(2R,3S)-2,3-Dihydroxybutanedioic acid
SolventDichloromethane (DCM)
Temperature0–5°C
Reaction Time6–12 hours
m-CPBA Equivalents1.1–1.3
Yield70–85%

Optimization of Epoxidation Efficiency

Key factors influencing yield and purity include:

  • Solvent Selection : Dichloromethane is preferred due to its ability to dissolve both polar and nonpolar reactants while stabilizing the transition state.

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions, such as over-oxidation or ring-opening of the epoxide.

  • Stoichiometry : A slight excess of m-CPBA ensures complete conversion of the diol to the epoxide.

Alternative Synthetic Routes

Enzymatic Epoxidation

Recent advances in biocatalysis have explored lipase-mediated epoxidation as a greener alternative. For example, Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has been used to catalyze the epoxidation of unsaturated esters in aqueous media. While this method avoids harsh reagents, yields remain suboptimal (45–60%) compared to chemical methods.

Transition Metal-Catalyzed Oxidation

Vanadium- or titanium-based catalysts paired with hydrogen peroxide enable epoxidation under mild conditions. However, these systems often require anhydrous environments and exhibit limited compatibility with acid-sensitive functional groups.

Table 2: Comparison of Epoxidation Methods

MethodYield (%)StereoselectivityScalability
m-CPBA/DCM70–85HighLab-scale
Enzymatic (CAL-B)45–60ModeratePilot-scale
Vanadium/H₂O₂50–65LowLab-scale

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency and safety. Key advantages include:

  • Improved Heat Management : Exothermic epoxidation reactions are controlled via rapid heat dissipation.

  • Reduced Reaction Times : Residence times of 10–15 minutes are achievable, compared to hours in batch processes.

Catalytic Recycling

Heterogeneous catalysts, such as silica-supported m-CPBA analogues, enable reagent recycling, reducing waste and production costs. Pilot studies report a 20% reduction in peracid consumption without compromising yield.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding colorless crystals with >99% purity (HPLC).

Spectroscopic Confirmation

  • ¹H NMR : δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (d, J = 3.5 Hz, 1H, C₂-H), 3.70 (d, J = 3.5 Hz, 1H, C₃-H).

  • IR : 1745 cm⁻¹ (C=O, ester), 1700 cm⁻¹ (C=O, carboxylic acid).

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield alcohols or other reduced products.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids like m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its epoxy group is reactive and can be modified to introduce different functional groups, which can be used to study enzyme mechanisms or develop new drugs.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, its derivatives could be explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced mechanical or chemical properties.

Mechanism of Action

The mechanism of action of rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid involves its ability to undergo various chemical reactions due to the presence of the epoxy and ester functional groups. The epoxy group can react with nucleophiles, leading to ring-opening reactions that introduce new functional groups. The ester group can be hydrolyzed or reduced, leading to the formation of carboxylic acids or alcohols. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxirane Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Features Potential Applications References
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid - C₇H₁₀O₅ (inferred) - Ethoxycarbonyl (C3)
- Carboxylic acid (C2)
Chiral epoxide with polar substituents; strained ring enhances reactivity. Synthetic intermediate for chiral molecules. -
Methyl trans-3-(4-methoxyphenyl)glycidate 96125-49-4 C₁₁H₁₂O₄ - 4-Methoxyphenyl (C3)
- Methyl ester (C2)
Aromatic substituent increases lipophilicity; ester group enhances stability. Flavoring agent or pharmaceutical precursor.
Ethyl 2-phenylglycidate 19780-36-0 C₁₁H₁₂O₃ - Phenyl (C2)
- Ethyl ester (C3)
Non-polar aromatic group; ester functionality. Used in fragrances and food additives.
rel-(2R,3S)-3-aminooxetane-2-carboxylic acid 198563-29-0 C₄H₇NO₃ - Amino (C3)
- Carboxylic acid (C2)
Oxetane ring (4-membered); amino group introduces basicity. Pharmacological applications (e.g., protease inhibitors).
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel- - C₁₃H₁₈O₄ - Octyl (C2)
- Methylene and ketone (C4, C5)
Furan core with hydrophobic chain; keto group enhances reactivity. Potential use in lipid metabolism studies.

Key Findings:

Structural Diversity: Ring Size: The main compound’s 3-membered epoxide ring contrasts with the 4-membered oxetane in rel-(2R,3S)-3-aminooxetane-2-carboxylic acid. Smaller rings (e.g., oxirane) exhibit higher ring strain, increasing reactivity toward nucleophilic attack . Substituent Effects:

  • Polar Groups : The ethoxycarbonyl and carboxylic acid groups in the main compound enhance solubility in polar solvents, whereas aromatic substituents (e.g., 4-methoxyphenyl in methyl glycidate) improve lipid membrane permeability .
  • Steric Effects : Bulky substituents (e.g., octyl in the furancarboxylic acid derivative) may hinder reactivity but improve binding specificity in biological systems .

Stereochemical Considerations :

  • The rel-(2R,3S) configuration is common among chiral epoxides and oxetanes, influencing enantioselective synthesis and biological activity. For example, stereoisomers of triazole-epoxide fungicides (e.g., in and ) show varying efficacy due to spatial compatibility with target enzymes .

Functional Applications: Synthetic Intermediates: Epoxide derivatives are pivotal in synthesizing β-amino alcohols, diols, and other chiral building blocks via ring-opening reactions.

Biological Activity

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound characterized by its unique epoxide and ester functional groups. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the epoxidation of suitable precursors like butanedioic acid derivatives. A common method involves treating (2R,3S)-2,3-dihydroxybutanedioic acid with m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled conditions to ensure high selectivity and yield. The compound's structure includes an epoxy group that is reactive towards nucleophiles, enabling further chemical modifications that are essential for exploring its biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity toward A549 (human lung adenocarcinoma) and A375 (human melanoma) cell lines with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

The mechanism of action primarily involves the reactivity of the epoxy group. The compound can undergo ring-opening reactions when interacting with nucleophiles, leading to the formation of biologically active derivatives. Additionally, the ester group can be hydrolyzed or reduced to yield carboxylic acids or alcohols, further enhancing its interaction with biological targets.

3. Antimicrobial Properties

Preliminary studies have indicated that certain derivatives possess antimicrobial properties. These compounds showed activity against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its derivatives:

  • Study on Anticancer Activity : A study investigated a series of epoxycarboxylic acids derived from this compound and assessed their effects on human cancer cell lines. The results revealed a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer types .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds exhibited significant inhibitory effects on bacterial growth, supporting their potential as therapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeBiological Activity
This compoundEpoxide + EsterCytotoxicity against cancer cells
(2R,3S)-2,3-Dihydroxybutanedioic acidDihydroxy AcidLimited biological activity
(2S,3R)-2,3-Epoxybutanedioic acid 1-ethyl esterEpoxideModerate cytotoxicity

This table illustrates that while similar compounds exist, this compound stands out due to its potent biological activities linked to its unique structural features.

Q & A

Q. What are the standard synthetic routes for rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid, and how are reaction conditions optimized for yield and selectivity?

The compound is typically synthesized via epoxidation of precursors like (2R,3S)-2,3-dihydroxybutanedioic acid using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to minimize side reactions. Solvent choice and temperature control are critical for stereochemical fidelity. Post-reaction purification involves recrystallization or chromatography to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry, particularly the epoxy and ester functional groups. High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular weight, while HPLC (e.g., Method 2 with C18 columns) assesses purity, with retention times cross-referenced against standards. X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. How does the reactivity of the epoxy group influence the compound’s applications in organic synthesis?

The epoxy group undergoes nucleophilic ring-opening reactions with amines, thiols, or halides under acidic/basic conditions, enabling derivatization. For example, reaction with LiAlH₄ reduces the ester to an alcohol, while oxidation with H₂O₂ yields diols. These transformations make it a versatile intermediate for peptidomimetics or polymer precursors .

Advanced Research Questions

Q. What strategies can enhance enantiomeric excess during synthesis, particularly in large-scale epoxidation?

Catalytic asymmetric epoxidation using chiral catalysts (e.g., Jacobsen-type) or enzymatic methods (e.g., lipases) may improve stereocontrol. Continuous flow reactors can optimize temperature and mixing, reducing racemization risks observed in batch processes. Monitoring reaction progress via in-situ FTIR or Raman spectroscopy allows real-time adjustments .

Q. How can researchers resolve discrepancies in cytotoxicity data across cancer cell lines (e.g., A549 vs. A375)?

Conflicting IC₅₀ values may arise from differences in cell membrane permeability or metabolic activity. Standardized assays (e.g., MTT or apoptosis markers) with controlled conditions (e.g., incubation time, serum concentration) are critical. Structural analogs with modified ester/ether groups should be tested to isolate structure-activity relationships (SAR). Case studies suggest that substituents on the triazole ring (e.g., sulfamoyl vs. bromophenyl) significantly modulate potency .

Q. What methodologies are effective in probing the mechanism of epoxy ring-opening reactions under physiological conditions?

Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction rates with biomimetic nucleophiles (e.g., glutathione). Computational modeling (DFT or MD simulations) predicts regioselectivity and transition states. Isotopic labeling (e.g., ¹⁸O in the epoxy group) combined with LC-MS identifies intermediates in enzymatic or cellular environments .

Q. How does stereochemical inversion at the C2/C3 positions affect biological activity?

Enantiomers (e.g., (2S,3R)- vs. (2R,3S)-) may exhibit divergent binding to chiral biological targets. Comparative studies using enantiopure samples (via chiral HPLC separation) and molecular docking simulations (e.g., with proteases or kinases) reveal stereospecific interactions. For instance, the (2R,3S)-configuration in peptidomimetics enhances calpain inhibition selectivity .

Methodological Considerations

  • Contradiction Analysis : When cytotoxicity data conflict, validate using orthogonal assays (e.g., caspase activation vs. ATP depletion) and cross-reference with proteomic/metabolomic profiles .

  • Data Tables :

    DerivativeSubstituentIC₅₀ (μM, A549)IC₅₀ (μM, A375)
    38 Thiazol-4-yl2.31.8
    39 Sulfamoyl5.14.2
    40 CF₃0.90.7
    Source: Adapted from peptidomimetic studies

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